Field: Environmental Engineering
Application: Ferric phosphorus(-3) anion is used in the removal of phosphorus from wastewater. This process is crucial in preventing eutrophication, a condition where excess nutrients in water bodies lead to dense growth of plant life and death of animal life from lack of oxygen.
Method: The process involves the use of aluminium- and ferric-based chemicals for phosphorus removal.
Field: Materials Chemistry
Application: Ferric phosphorus(-3) anion is used in the development of advanced oxide catalysts.
Field: Environmental Science
Application: Ferric phosphorus(-3) anion is used in the removal and recovery of phosphate from municipal wastewaters.
Results: This media has been found to be highly selective for phosphate and can be easily regenerated.
Field: Agricultural Science
Method: The method involves reducing wasteful practices with how phosphorus is used.
Field: Energy Science
Application: Ferric phosphorus(-3) anion is used in the immobilization and speciation of phosphorus in lake sediments.
Method: The method involves the use of ferric chloride on phosphorus.
Results: This application helps in maintaining the ecological balance of lakes.
Application: This application involves the development of cutting-edge phosphorus fertilizer technology.
Ferric phosphorus(-3) anion, commonly represented as , is an inorganic compound formed from ferric ions () and phosphate ions (). This compound is also known as iron(III) phosphate and is characterized by its role in various chemical and biological processes. It typically appears as a yellowish or brown solid and is insoluble in water, making it relevant in both environmental chemistry and materials science.
The formation of ferric phosphorus(-3) anion can be represented by the following chemical reaction:
This reaction indicates that ferric ions react with phosphate ions to precipitate iron(III) phosphate. Additionally, ferric phosphate can participate in various other reactions, such as:
Ferric phosphorus(-3) anion exhibits several biological activities, particularly in the context of nutrient availability and environmental interactions. It plays a crucial role in:
Moreover, studies suggest that the presence of ferric phosphorus(-3) anion can affect the bioavailability of other nutrients in the soil ecosystem.
Ferric phosphorus(-3) anion can be synthesized through several methods:
Ferric phosphorus(-3) anion has various applications across different fields:
Research on the interactions involving ferric phosphorus(-3) anion has highlighted its complex behavior in various environments:
These studies are essential for optimizing its use in environmental remediation and agricultural practices.
Ferric phosphorus(-3) anion shares similarities with other compounds containing iron and phosphate. Here are some comparable compounds:
Compound Name | Formula | Characteristics |
---|---|---|
Ferrous phosphate | Fe₃(PO₄)₂ | Contains ferrous ions; more soluble than ferric forms. |
Iron(II) phosphate | Fe₃(PO₄)₂·8H₂O | Hydrated form; used in fertilizers. |
Ferrihydrite | Fe₆O₁₃·nH₂O | Amorphous iron oxide; acts as a precursor for iron phosphates. |
Iron(III) hydroxide | Fe(OH)₃ | Precursor for ferric phosphates; insoluble in water. |
Ferric phosphorus(-3) anion is unique due to its specific stoichiometry involving trivalent iron and tetravalent phosphorus, which results in distinct properties compared to ferrous forms or hydrated variants. Its insolubility makes it particularly valuable for applications where controlled release of phosphorus is desired without contributing to water pollution.
Solution-phase synthesis represents one of the most versatile approaches for producing iron phosphide nanomaterials with controlled morphology and composition. These methods primarily utilize trioctylphosphine (TOP) as the phosphorus source, with different iron precursors yielding various structures. The reaction conditions significantly influence the resulting phase composition and morphological characteristics.
A notable approach involves the reaction between iron oxyhydroxide (β-FeOOH) nanoneedles and TOP at elevated temperatures to produce FeP nanobundles. X-ray diffraction patterns confirm complete phase transformation from monoclinic β-FeOOH to orthorhombic FeP, with reflections indexed to the (020), (011), (200), (111), (121), (220), (211), (130), (221), (130), (002), and (230) atomic planes, consistent with orthorhombic FeP (JCPDS No. 01-089-2587). High-resolution XPS studies reveal binding energies of 707.5 eV for Fe 2p₃/₂ and 129.5 eV for P 2p₃/₂, indicating electron transfer from Fe to P in the resulting compound.
Another significant method involves single-crystalline iron phosphide nanorods and nanowires synthesis. This process utilizes a mixture of trioctylphosphine oxide (TOPO) and TOP, which serve both as solvents and reactants. Experimental results indicate that both TOP and TOPO are necessary for FeP nanowire formation, and their ratio appears to control the resulting morphology.
Synthesis Parameter | Effect on Iron Phosphide Formation |
---|---|
TOP:TOPO Ratio | Controls nanowire morphology and aspect ratio |
Reaction Temperature | Higher temperatures (>350°C) favor FeP formation |
Reaction Duration | Shorter times yield Fe₂P, longer times produce FeP |
Iron Precursor | Influences nucleation dynamics and morphological control |
Fe nanoparticles synthesized by decomposing Fe(CO)₅ in octadecene and oleylamine at 200°C can be subsequently reacted with TOP at temperatures between 350-385°C to produce phase-controlled iron phosphide. The reaction duration and temperature significantly determine the resulting phase: shorter reaction times favor iron-rich Fe₂P, while longer reaction times produce phosphorus-rich FeP. Similarly, higher temperatures tend to favor FeP formation, while lower temperatures promote Fe₂P crystallization.
Gas-phase phosphidation represents another important approach for synthesizing iron phosphide materials, particularly for creating nanostructures while preserving morphological templates. Topotactic conversion reactions, which maintain the precursor morphology, have been widely employed to synthesize various transition metal phosphides, including iron phosphide.
The process typically involves exposing iron or iron oxide precursors to phosphorus-containing gases at elevated temperatures. This facilitates atomic migration between phases, resulting in conversion to iron phosphide while maintaining the original morphology. This approach has been successfully demonstrated in converting α-Fe₂O₃ nanowires into FeP nanowires through a low-temperature phosphidation strategy.
X-ray diffraction analysis confirms successful conversion, with products exhibiting characteristic FeP peaks at 30.8°, 32.7°, 34.5°, 35.5°, 37.2°, 46.3°, 47.0°, 48.3°, 50.4°, 56.1°, 59.6°, and 79.2°, corresponding to various crystallographic planes of the FeP phase (JCPDS No. 39-0809). Scanning electron microscopy analysis reveals that while the phosphidated products preserve the one-dimensional morphology, they typically exhibit roughened surfaces compared to the precursor materials.
The reaction mechanism involves diffusion processes where phosphorus atoms penetrate the oxide lattice while oxygen is simultaneously removed. This replacement process occurs gradually from the surface toward the core, creating a concentration gradient that drives the continued diffusion. The kinetics of this process can be modulated through temperature control, phosphine gas concentration, and reaction duration.
Solid-state synthesis methods represent traditional approaches for producing bulk iron phosphide materials. Manufacturing typically occurs at elevated temperatures where iron and phosphorus combine directly. While these methods offer less morphological control compared to solution-phase approaches, they provide an effective route to producing larger quantities of material.
The direct combination reaction is driven by the diffusion of atoms through the solid lattice, facilitated by high thermal energy. The resulting products can vary in phase composition depending on reaction conditions, particularly temperature and starting material ratios. These solid-state reactions generally follow the equation:
xFe + yP → Fe₍ₓ₎P₍y₎
The phase diagram of the iron-phosphorus system reveals multiple stable compounds including Fe₃P, Fe₂P, and FeP, each forming under specific stoichiometric conditions and temperature ranges. The physical appearance of the resulting iron phosphide typically manifests as grey needles or powder.
Iron Phosphide Phase | Formula | Appearance | Physical Properties |
---|---|---|---|
Iron monophosphide | FeP | Grey needles | Helimagnetic below 119K |
Iron diphosphide | Fe₂P | Grey to blue-grey powder | Ferromagnetic, Tc = 215-220K |
Iron triphosphide | Fe₃P | Metallic grey solid | Good electrical conductor |
The solid-state metathesis approach represents a thermodynamically driven process that typically requires high temperatures to overcome activation energy barriers. The resulting crystalline structure depends significantly on cooling rates and can be modified through post-synthesis annealing treatments.
The formation of iron phosphide nanocrystals involves complex phase evolution processes highly dependent on reaction parameters. Phase control between Fe₂P and FeP can be achieved through careful manipulation of reaction time and temperature, with significant implications for the resulting material properties.
An intriguing phenomenon observed in both FeP spherical nanoparticles and Fe₂P nanorods is the formation of hollow structures, attributed to the nanoscale Kirkendall effect. This effect results from differential diffusion rates between iron and phosphorus atoms during transformation. When iron diffuses outward faster than phosphorus diffuses inward, voids form at the original iron nanoparticle sites, creating hollow nanostructures.
Magnetic measurements on phase-pure samples demonstrate that ~8 × 70 nm Fe₂P rods exhibit ferromagnetic behavior with a Curie temperature between 215-220K and a blocking temperature of 179K. In contrast, FeP displays metamagnetic characteristics with a Néel temperature of approximately 120K. These properties align with bulk-phase samples, confirming the high phase purity achievable through controlled synthesis methods.
Phase evolution is further evidenced in topotactic conversion processes, where α-Fe₂O₃ nanowires transform into FeP while maintaining their one-dimensional morphology. High-resolution TEM analysis reveals well-resolved lattice fringes with interplanar distances of 2.73 and 2.14 Å, indexed to the (011) and (111) planes of FeP, respectively, confirming successful phase transformation.
The HER activity of iron phosphide is intrinsically linked to the density and accessibility of active sites, which are governed by its crystallographic structure and electronic configuration. FeP crystallizes in an orthorhombic system, where Fe atoms occupy tetrahedral sites coordinated by P atoms, creating a lattice that facilitates proton adsorption and H₂ desorption [1]. Experimental studies demonstrate that reducing particle size to the nanoscale regime (<10 nm) significantly increases the density of exposed edge sites, which exhibit lower hydrogen adsorption free energy (ΔG_H*) compared to basal planes [2]. For instance, FeP nanocrystals hybridized with carbon black (8 nm diameter) achieve a HER overpotential of 70 mV at 10 mA cm⁻² in acidic media, outperforming larger particles due to their high surface-to-volume ratio [2].
Phosphorus vacancies and iron-rich phases further modulate active site reactivity. Density functional theory (DFT) calculations reveal that Fe³P surfaces exhibit stronger hydrogen binding affinity than FeP or Fe₂P, attributed to the increased electron density at iron centers in phosphorus-deficient environments [8]. This aligns with experimental observations where Fe³P achieves exchange current densities 2.3× higher than FeP in 0.5 M H₂SO₄ [8]. Defect engineering via selective etching (e.g., Zn removal from Zn–FeP precursors) introduces coordinatively unsaturated Fe sites, lowering the energy barrier for water dissociation in alkaline media [5].
Table 1: HER Performance of Iron Phosphide Variants
Material | Overpotential (mV @ 10 mA cm⁻²) | Tafel Slope (mV dec⁻¹) | Stability (hours) |
---|---|---|---|
FeP/C NCs [2] | 70 (acidic) | 56 | >50 |
Fe³P [8] | 57 (acidic) | 57 | >100 |
d-NiFeP/CC [5] | 88 (alkaline) | 49 | 100 |
Under HER operational conditions, iron phosphide undergoes dynamic surface reconstruction, forming metastable oxyhydroxide phases that serve as the true catalytic active species. In situ Raman spectroscopy studies on defect-rich FeP (d-FeP) reveal that applied potentials >0.3 V vs. RHE induce oxidation of surface Fe sites, generating FeOOH layers [5]. These reconstructed surfaces exhibit improved water adsorption kinetics, reducing the Volmer step barrier (H₂O → H* + OH⁻) in alkaline electrolytes [5]. Concurrently, phosphorus leaching creates a porous morphology, further increasing the electrochemically active surface area (ECSA) [1].
Operando X-ray absorption spectroscopy (XAS) provides atomic-scale insights into these transformations. Fe K-edge XANES spectra during HER cycling show a gradual shift from Fe-P to Fe-O coordination, confirming oxide layer formation [4]. Notably, the stability of reconstructed surfaces correlates with initial crystallinity; highly ordered FeP retains activity over 100 hours, whereas amorphous analogs suffer rapid degradation due to irreversible phase segregation [3].
Integrating FeP with conductive supports mitigates aggregation and enhances charge transfer kinetics. Carbon-based matrices, such as reduced graphene oxide (rGO) and carbon black, provide high electrical conductivity while stabilizing ultrafine FeP nanocrystals [2]. For example, FeP/C composites exhibit a 38% lower charge-transfer resistance (Rct = 12 Ω) compared to unsupported FeP (Rct = 19 Ω), directly correlating with their superior HER activity [2].
Metal oxide supports like TiO₂ introduce additional benefits through strong metal-support interactions (SMSI). In MXene-derived TiO₂/FeP heterostructures, TiO₂ acts as a hole acceptor under illumination, reducing charge recombination losses during photoelectrocatalytic HER [6]. This synergy lowers the overpotential by 43 mV at 50 mA cm⁻² under light irradiation compared to dark conditions [6].
Table 2: Support Effects on FeP HER Performance
Support | Overpotential Reduction (mV) | Stability Enhancement (%) |
---|---|---|
Carbon [2] | 70 → 56 | 200 |
TiO₂ [6] | 240 → 197 | 150 |
Ni Foam [5] | 185 → 170 | 180 |
Iron phosphide’s HER activity exhibits pronounced media dependence, governed by the interplay between proton availability and surface charge states. In acidic electrolytes (0.5 M H₂SO₄), FeP follows the Volmer-Tafel mechanism, where rapid proton adsorption (H⁺ + e⁻ → H) and recombination (2H → H₂) dominate [2]. The low pH environment stabilizes P-terminated surfaces, preventing passivation and enabling sustained activity [8].
Conversely, alkaline media (1 M KOH) impose kinetic bottlenecks due to sluggish water dissociation. Introducing Ni dopants into FeP lattices (e.g., NiFeP) alleviates this limitation by creating oxophilic Ni sites that promote OH⁻ adsorption, accelerating the Volmer step [5]. Defect-engineered NiFeP achieves an overpotential of 88 mV in alkaline media, rivaling Pt/C benchmarks [5]. Hybrid architectures with layered double hydroxides (LDHs) further enhance alkaline performance by facilitating OH⁻ transport to active sites [1].
Helimagnetic ordering represents a fascinating magnetic phenomenon where neighboring magnetic moments arrange themselves in a spiral or helical pattern [1]. This form of magnetic ordering arises from the competition between ferromagnetic and antiferromagnetic exchange interactions and is characterized by a characteristic turn angle between 0 and 180 degrees [1].
In ferric phosphorus(-3) anion compounds, the most prominent example of helimagnetic ordering is observed in iron phosphate oxide (Fe3PO4O3) [2] [3] [4]. This compound forms a non-centrosymmetric lattice structure with space group R3m, comprising triangular motifs of Fe3+ ions coupled by strong antiferromagnetic interactions [4] [5]. The Curie-Weiss temperature of |ΘCW| > 900 K indicates exceptionally strong magnetic coupling [4].
The helimagnetic structure in Fe3PO4O3 manifests below the Néel temperature TN = 163 K, with the helical axis lying in the hexagonal ab plane and a modulation length of approximately 86 Å [4] [5]. Neutron diffraction studies reveal that the magnetic structure consists of an unusual needle-like correlation volume that extends past 900 Å along the hexagonal c-axis but is limited to approximately 70 Å in the ab plane [4].
The reduced dimensionality aspect of helimagnetic ordering is particularly evident in the anisotropic correlation lengths observed in Fe3PO4O3. Despite the three-dimensional nature of the magnetic sublattice topology, the small in-plane correlation length persists to temperatures as low as TN/40, indicating robust blocking of long-range order [4]. This phenomenon suggests that stable domain walls or other defect spin textures are abundant in the material [4].
Low-dimensionality in magnetic materials often leads to noncollinear magnetic order, as demonstrated in studies of bilayer iron islands on Cu(111) [6]. In these systems, spin-polarized scanning tunneling microscopy reveals magnetic stripe phases with periods of 1.28 nm, identified as one-dimensional helical spin orders [6]. The reduced-dimensionality-enhanced long-range antiferromagnetic interactions serve as the driving force for this spin ordering [6].
Magnetic frustration in ferric phosphorus(-3) anion compounds arises from competing exchange interactions that prevent the system from achieving a simple magnetically ordered ground state. The frustration in Fe3PO4O3 stems from the competition between antiferromagnetic intratriangle J1 and intertriangle J2 interactions [3].
The J1-J2 competing interactions model provides a framework for understanding the complex magnetic behavior observed in iron phosphate compounds [3]. In Fe3PO4O3, neutron powder diffraction studies show that strong frustration eventually gives way to an ordered helical incommensurate structure below TN = 163 K [4]. The magnetic structure is attributed to competing nearest-neighbor (J1) and next-nearest-neighbor (J2) antiferromagnetic interactions between iron atoms [2] [3].
The frustration parameter f = |ΘCW|/TN is used to quantify the degree of magnetic frustration. For Fe3PO4O3, with |ΘCW| > 900 K and TN = 163 K, the frustration parameter exceeds 5.5, indicating strong magnetic frustration [4]. Compounds with frustration parameters f > 10 are generally considered strongly frustrated magnets.
The exchange coupling network in iron phosphate compounds involves various pathways:
In Fe(NH4)(HPO4)2, magnetic frustration affects one-third of the total Fe(III) spins, leading to a ferromagnetic component from 18 to 3 K before transitioning to a purely antiferromagnetic phase at lower temperatures. This behavior demonstrates how frustration can lead to complex magnetic phase diagrams with multiple transitions.
Magnon-phonon coupling represents a fundamental interaction between spin waves (magnons) and lattice vibrations (phonons) that significantly impacts the magnetic properties of materials. In ferric phosphorus(-3) anion compounds, these interactions play a crucial role in determining magnetic excitation spectra and spin dynamics.
The linear magnon-phonon coupling hybridizes magnon and phonon bands at the same energy and momentum, resulting in anticrossing signatures. This hybrid quasiparticle benefits from long phonon lifetimes and efficient magnon transport, showing great potential for spintronics applications. Recent first-principles calculations based on the ab initio Bethe-Salpeter equation have enabled quantitative analysis of magnon-phonon coupling matrices.
In strongly coupled magnon-phonon systems, the interaction can be tuned into the strong coupling regime through the orientation of applied magnetic fields. Studies of nickel nanomagnets have demonstrated direct observation of coupled magnon-phonon dynamics, revealing characteristic frequency splittings and hybridization effects.
The magnon-phonon interaction in two-dimensional antiferromagnets has been observed at high magnetic fields, where magneto-Raman spectroscopy reveals field-driven resonances between magnon and phonon modes. In FePS3, a Raman-active magnon at 121 cm-1 shows Zeeman splitting in applied magnetic fields, and at field-driven resonance with nearby phonon modes, hybridized magnon-phonon quasiparticles form due to strong coupling.
The temperature-dependent magnon mean-free path can be computed entirely from first principles by analyzing the inelastic magnon relaxation time. In both hydrogenated graphene and monolayer CrI3, the relaxation time decreases abruptly above the threshold for emission of strongly coupled phonons, defining a low-energy window for efficient magnon transport.
Field-induced spin reorientation transitions occur when external magnetic fields cause magnetic moments to change their orientation, leading to new magnetic phases. In ferric phosphorus(-3) anion compounds, these transitions reveal information about magnetic anisotropy and exchange interactions.
The spin reorientation phase transition (SRPT) in iron-containing compounds often exhibits first-order characteristics with hysteresis behavior. In SmCrO3, repeated field-cooled cooling and warming measurements reveal a temperature point differentiating continuous and discontinuous parts of the SRPT, with supercooling and superheating temperatures providing evidence for the first-order nature of the transition.
In frustrated spin systems, field-induced transitions can occur between different magnetic phases. The frustrated spin-1/2 chain compound β-TeVO4 shows magnetic-field-induced spin reorientation in both spin-density-wave and spin-stripe phases for fields μ0H ≥ 2 T. These transitions represent new elements in the anisotropic phase diagram for specific crystallographic orientations.
Antiferromagnetic ring-shaped spin chains demonstrate geometry-governed helimagnetic phase transitions above the spin-flop field, with curvature-induced Dzyaloshinskii-Moriya interactions determining whether the transition is first- or second-order. The spatial inhomogeneity of the Néel vector in the spin-flop phase generates weak ferromagnetic response perpendicular to the applied field.
The metamagnetic transition in iron oxide systems occurs when overwhelming antiferromagnetic phases undergo field-induced changes in magnetic structure. In highly crystalline iron oxide nanorods, field-induced metamagnetic transitions are observed in structures with enhanced α-Fe2O3 content, particularly prominent in samples with extended annealing treatments.
Spin orbital reorientation transitions (SORT) represent a related phenomenon where the interplay between crystalline environment and spin-orbit coupling leads to magnetic anisotropy reversal at critical magnetic fields. These transitions are controlled by the magnitude of spin-orbit coupling and the number of magnetic ions in clusters.
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